molecular formula C16H24N4O7 B15246034 tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate

tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate

Cat. No.: B15246034
M. Wt: 384.38 g/mol
InChI Key: XMCNVWSQGWFZIC-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate is a complex organic compound with a unique spirocyclic structure.

Preparation Methods

The synthesis of tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the tert-butyl carbamate and oxalate groups. The reaction conditions typically involve the use of strong bases and protecting groups to ensure the stability of intermediates .

Chemical Reactions Analysis

tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .

Comparison with Similar Compounds

tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxalate group, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C16H24N4O7

Molecular Weight

384.38 g/mol

IUPAC Name

tert-butyl N-(3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate;oxalic acid

InChI

InChI=1S/C14H22N4O3.C2H2O4/c1-13(2,3)21-12(20)16-11-17-14(6-7-15-8-14)10(19)18(11)9-4-5-9;3-1(4)2(5)6/h9,15H,4-8H2,1-3H3,(H,16,17,20);(H,3,4)(H,5,6)

InChI Key

XMCNVWSQGWFZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C3CC3.C(=O)(C(=O)O)O

Origin of Product

United States

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